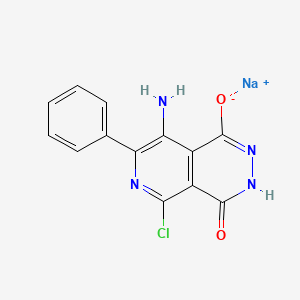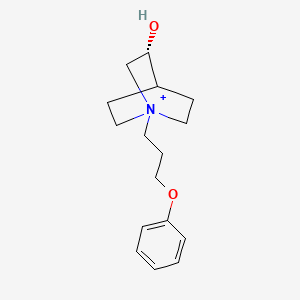
1-Azoniabicyclo(2.2.2)octane, 3-hydroxy-1-(3-phenoxypropyl)-, (3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LAS-34823 is an alcohol metabolite.
Aplicaciones Científicas De Investigación
Bronchodilatory and Anti-inflammatory Activity
1-Azoniabicyclo(2.2.2)octane derivatives have shown potential in the treatment of chronic obstructive pulmonary disease (COPD). A study by Yamashita et al. (2019) highlights the bronchodilatory and anti-inflammatory activities of these compounds. Specifically, a derivative named (R)-(-)-12 exhibited prolonged bronchodilatory activity and equal anti-inflammatory effects in mice, suggesting potential therapeutic benefits in COPD treatment.
Muscarinic Antagonists for COPD
Another study by Prat et al. (2009) discusses the development of novel quaternary ammonium derivatives of (3R)-quinuclidinol esters, including 1-Azoniabicyclo(2.2.2)octane derivatives, as muscarinic antagonists. These compounds, particularly aclidinium bromide, show promise for inhaled treatment of COPD due to their potent antagonistic activity and minimal systemic exposure risk.
Chemical Reagent for Bromination
The compound has also been used as a chemical reagent in organic synthesis. Hajipour, Pourmousavi, and Ruoho (2006) Hajipour et al. (2006) examined 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tribromide for the bromination of phenols, achieving good to excellent yields under mild conditions.
Application in Thioacetalization
In the field of organic chemistry, 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tribromide was used by Pourmousavi and Hadavandkhani (2009) for thioacetalization of carbonyl compounds. This reagent offered an efficient and mild approach for protecting ketones under specific conditions.
Oxidation of Alcohols
The oxidation of alcohols to corresponding aldehydes and ketones using 1-Azoniabicyclo(2.2.2)octane derivatives has been a subject of study. Hajipour, Bagheri, and Ruoho (2005) Hajipour et al. (2005) demonstrated the effectiveness of 1-Butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate in this regard.
Electrophilic Fluorination
1-Azoniabicyclo(2.2.2)octane derivatives have also been explored as electrophilic fluorinating agents. Banks et al. (1997) Banks et al. (1997) discuss the use of bis(4-fluoro-1,4-diazoniabicyclo[2.2.2]oct-1-yl) derivatives for electrophilic fluorination, indicating a range of applications in organic synthesis.
Propiedades
Número CAS |
1709021-07-7 |
|---|---|
Nombre del producto |
1-Azoniabicyclo(2.2.2)octane, 3-hydroxy-1-(3-phenoxypropyl)-, (3R)- |
Fórmula molecular |
C16H24NO2 |
Peso molecular |
262.37 |
Nombre IUPAC |
(R)-3-hydroxy-1-(3-phenoxypropyl)quinuclidin-1-ium |
InChI |
InChI=1S/C16H24NO2/c18-16-13-17(10-7-14(16)8-11-17)9-4-12-19-15-5-2-1-3-6-15/h1-3,5-6,14,16,18H,4,7-13H2/q+1/t14?,16-,17?/m0/s1 |
Clave InChI |
WQILVIJJDPSYPO-WIHSUSGWSA-N |
SMILES |
O[C@H]1C[N+]2(CCCOC3=CC=CC=C3)CCC1CC2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LAS-34823; LAS 34823; LAS34823; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone](/img/structure/B608395.png)
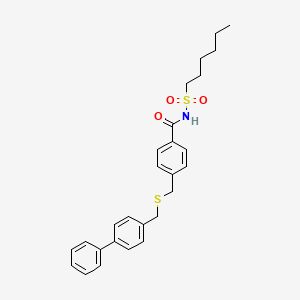
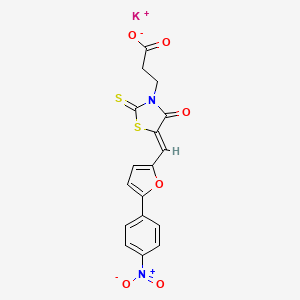
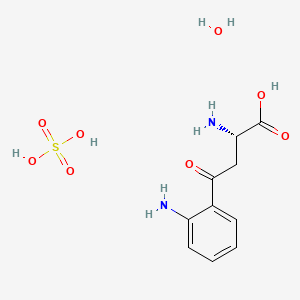
![N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B608407.png)
